2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H10F3N5 and its molecular weight is 305.264. The purity is usually 95%.
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Scientific Research Applications
Coordination Chemistry and Properties
A study by Boča et al. (2011) reviews the chemistry and properties of compounds related to 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole), focusing on their preparation, properties, and complex compounds. This work highlights the significant variability in the chemistry of these compounds and their analogs, suggesting potential research applications in coordination chemistry and material science for compounds with similar structures, including 2-[(S)-phenyl(1H-1,2,3,4-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine (Boča, Jameson, & Linert, 2011).
Pharmacology and Kinase Inhibition
Scior et al. (2011) explore the design, synthesis, and activity studies of kinase inhibitors, focusing on compounds with a tri- and tetra-substituted imidazole scaffold. Given the structural similarities, this compound may have applications in the development of selective kinase inhibitors, an area of great interest in pharmacology and drug development (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Heterocyclic Compounds Synthesis
The synthesis and application of heterocyclic compounds, including quinazolines, pyrimidines, and their derivatives, are of significant interest in the fields of medicinal chemistry and optoelectronic materials. Studies by Lipunova et al. (2018) and others illustrate the diverse applications of these compounds, from drug development to materials science, suggesting a potential avenue for research into compounds like this compound in similar contexts (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mechanism of Action
Tetrazoles can act as bioisosteres for carboxylic acids due to their near pKa values. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(S)-phenyl(2H-tetrazol-5-yl)methyl]-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)10-7-4-8-18-12(10)11(13-19-21-22-20-13)9-5-2-1-3-6-9/h1-8,11H,(H,19,20,21,22)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNRLTVANHGBEN-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C2=C(C=CC=N2)C(F)(F)F)C3=NNN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.